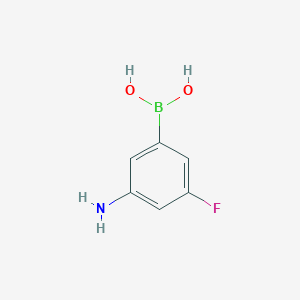

(3-Amino-5-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZHXBVKNNGPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674991 | |

| Record name | (3-Amino-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-48-9 | |

| Record name | (3-Amino-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to (3-Amino-5-fluorophenyl)boronic acid (CAS No. 1150114-48-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Chemistry

(3-Amino-5-fluorophenyl)boronic acid, identified by its CAS number 1150114-48-9, is a key building block in contemporary organic synthesis and medicinal chemistry.[1][2] Its trifunctional nature, featuring a boronic acid, an aniline amine, and a fluorine substituent, offers a versatile platform for the construction of complex molecular architectures. The strategic placement of the fluorine atom and the amino group on the phenyl ring significantly influences the compound's reactivity and the physicochemical properties of its derivatives. This guide provides an in-depth exploration of this valuable reagent, from its fundamental properties to its practical applications, with a focus on enabling researchers to leverage its full potential in their work.

The presence of fluorine in drug candidates can profoundly impact their metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] Consequently, fluorinated building blocks like this compound are of high interest in the development of novel therapeutics. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds.[6][7]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below. The presence of the electron-withdrawing fluorine atom generally increases the Lewis acidity of the boronic acid compared to its non-fluorinated analog, which can influence its reactivity in coupling reactions.[8]

| Property | Value | Source |

| CAS Number | 1150114-48-9 | |

| Molecular Formula | C₆H₇BFNO₂ | |

| Molecular Weight | 154.94 g/mol | |

| Appearance | Off-white to light brown powder | Generic Material Property |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Generic Material Property |

Synthesis of this compound: A Mechanistic Approach

A logical precursor for this synthesis is 3-bromo-5-fluoroaniline. The synthesis would proceed via a lithium-halogen exchange followed by trapping of the resulting aryllithium species with a trialkyl borate, and subsequent acidic hydrolysis to yield the desired boronic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous syntheses of similar aminophenylboronic acids.[9][10]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5-fluoroaniline (1 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again keeping the internal temperature below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester. The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then brought to a pH of approximately 7 with a suitable base (e.g., NaOH), leading to the precipitation of the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[6] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 3-amino-5-fluorophenyl moiety into a wide range of organic molecules.[11]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its 0 and +2 oxidation states.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.[12][13]

-

Reagents and Setup: To a Schlenk flask are added the aryl bromide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically potassium carbonate or potassium phosphate (2-3 equivalents).

-

Solvent Addition: A degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reaction: The reaction mixture is heated with stirring to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-amino-5-fluorophenyl moiety can significantly enhance the pharmacological properties of a molecule. The fluorine atom can improve metabolic stability by blocking sites of oxidation and can also increase binding affinity through favorable electrostatic interactions.[14][3][4] The amino group provides a handle for further functionalization or can act as a hydrogen bond donor, contributing to target engagement.

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing a boronic acid functional group.[7] These compounds have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[7] this compound serves as a valuable starting material for the synthesis of such bioactive molecules.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive boronic acid, a modifiable amino group, and a strategically placed fluorine atom provides chemists with a powerful tool for the construction of novel and complex molecules with potentially enhanced biological activities. The synthetic and application protocols detailed in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize this important reagent in their scientific endeavors.

References

-

Kubiński, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3423. Available at: [Link]

-

Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, SP-14(2), 10-15. Available at: [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-3-fluorophenylboronic acid hydrochloride. Available at: [Link]

-

Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100993. Available at: [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]

-

Narender, T., & Reddy, K. P. (2012). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 17(6), 6812–6838. Available at: [Link]

-

Badugu, R., et al. (2004). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 45(4), 763-766. Available at: [Link]

- Google Patents. (2015). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available at: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]

-

Pal, D., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6934-6963. Available at: [Link]

-

Vitale, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5419. Available at: [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. Available at: [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Available at: [Link]

-

ResearchGate. (n.d.). How does fluorinated boronic acids influences the Suzuki coupling reactions?. Available at: [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

-

Grassot, J.-M., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2636. Available at: [Link]

Sources

- 1. 3-Amino-5-fluorophenylboronic acid | 1150114-48-9 [amp.chemicalbook.com]

- 2. 1150114-48-9|this compound|BLD Pharm [bldpharm.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. researchgate.net [researchgate.net]

- 11. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. pharmacyjournal.org [pharmacyjournal.org]

(3-Amino-5-fluorophenyl)boronic acid structure

An In-Depth Technical Guide to (3-Amino-5-fluorophenyl)boronic acid: Structure, Synthesis, and Application

Executive Summary

This compound is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—featuring a boronic acid moiety, an amino group, and a fluorine atom on a phenyl ring—provides a powerful scaffold for constructing complex molecular architectures. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's structure, physicochemical properties, a validated synthesis protocol, and its primary application in palladium-catalyzed cross-coupling reactions. Furthermore, it explores the strategic importance of this reagent in the design of novel therapeutics, underpinned by established safety and handling protocols to ensure its effective and safe utilization in the laboratory.

Molecular Overview and Physicochemical Profile

The utility of this compound stems directly from its distinct structural features. The boronic acid group serves as the reactive handle for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] The amino group provides a site for further functionalization or can act as a hydrogen bond donor, influencing molecular interactions. The strategically placed fluorine atom can significantly modulate the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and membrane permeability in drug candidates.[3][4]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

The compound's properties are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 1150114-48-9 | [5][6] |

| Molecular Formula | C₆H₇BFO₂N | [7] |

| Molecular Weight | 154.94 g/mol | [6] |

| Appearance | Typically a solid (e.g., powder) | |

| Primary Application | Suzuki-Miyaura coupling, Organic Synthesis | [1][8] |

| Storage | Store in a dry, cool, well-ventilated place. Moisture sensitive. | [9] |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted phenylboronic acids often proceeds from the corresponding aryl halide. A common and reliable method for preparing this compound involves a lithium-halogen exchange from a protected aniline precursor, followed by quenching with a borate ester and subsequent acidic hydrolysis to yield the final product.[10][11]

Synthetic Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative example adapted from established methodologies for synthesizing similar aminophenylboronic acids.[10][11] Causality: Each step is critical. Amine protection prevents interference with the organolithium intermediate. Low temperature (-78°C) is essential for the stability of the lithiated species, preventing side reactions. Acidic workup is required to hydrolyze the borate ester to the desired boronic acid.

-

Amine Protection: In a flame-dried, nitrogen-purged flask, dissolve 4-bromo-2-fluoroaniline (or a suitable precursor) in anhydrous solvent (e.g., THF). Protect the amine group using an appropriate protecting group strategy, such as silylation, to prevent reaction with the organolithium reagent in the subsequent step.[11] Isolate and purify the protected intermediate.

-

Lithiation: Dissolve the protected aryl bromide in anhydrous THF and cool the solution to -78°C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Borate Addition: Slowly add n-butyllithium (n-BuLi) dropwise to the solution, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete lithium-halogen exchange.

-

Quenching: Add trimethyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78°C. Allow the mixture to stir at this temperature for 2 hours before slowly warming to room temperature.

-

Hydrolysis and Isolation: Quench the reaction by adding 0.1 N HCl and stir overnight.[10] Perform an aqueous workup, extracting the product into an organic solvent like ether. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by precipitation or recrystallization to obtain the final this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a paramount tool for forging C(sp²)-C(sp²) bonds, and this compound is an exemplary coupling partner.[1][8] This reaction enables the direct linkage of the 3-amino-5-fluorophenyl moiety to other aryl or vinyl systems, providing a direct route to complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[3]

Expertise Insight: The choice of catalyst, ligand, and base is crucial, especially with functionalized boronic acids. Some fluorinated boronic acids can be prone to protodeboronation (loss of the boronic acid group) under harsh basic conditions.[1][8] Therefore, milder conditions, such as using potassium phosphate (K₃PO₄) as a base or employing advanced palladium precatalysts, can be advantageous to ensure high yields and prevent decomposition.[8]

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki Coupling Protocol

This protocol describes a general procedure for coupling this compound with an aryl bromide.

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of THF and water.[8]

-

Reaction Execution: Heat the mixture under a nitrogen or argon atmosphere at a suitable temperature (e.g., 40-80°C) and monitor the reaction progress using TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the desired biaryl product.

Significance in Drug Discovery and Development

The incorporation of boron-containing compounds in medicine has grown significantly since the FDA approval of bortezomib (Velcade), a boronic acid-based proteasome inhibitor.[12][13] Boronic acids can act as bioisosteres of carboxylic acids and can form reversible covalent bonds with active site serine residues in enzymes, making them potent inhibitors.[13]

The presence of fluorine in drug candidates is a well-established strategy to enhance pharmacological properties.[4] The high electronegativity of fluorine can alter the acidity of nearby protons, influence conformation, and block sites of metabolic oxidation, thereby increasing the drug's half-life.

This compound is a valuable scaffold because it combines these two powerful motifs. It provides a platform for synthesizing libraries of novel compounds where the amino group can be further derivatized to explore structure-activity relationships (SAR), while the fluorophenylboronic acid core imparts desirable drug-like properties.[14][15]

Laboratory Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The information below is a summary of key points from safety data sheets (SDS).[9][16][17]

Trustworthiness: This section constitutes a self-validating system. Adherence to these protocols minimizes risk and ensures experimental integrity. Always consult the full SDS from your supplier before use.[9][18][19]

| Aspect | Guideline | First Aid |

| Hazards | Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed or inhaled.[16][18] | Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[17] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[9][17] Ingestion/Inhalation: Move to fresh air. Call a POISON CENTER or doctor if you feel unwell.[9][16] |

| Handling | Use only in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][18] | N/A |

| PPE | Wear protective gloves, protective clothing, and eye/face protection (safety goggles or face shield).[9][17] | N/A |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. This compound is moisture-sensitive; consider handling and storing under an inert atmosphere (e.g., nitrogen).[9] | N/A |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][16] | N/A |

Conclusion

This compound is a high-value reagent for chemical researchers and drug developers. Its trifunctional nature allows for its seamless integration into complex molecules via robust and well-understood methodologies like the Suzuki-Miyaura coupling. The strategic combination of a reactive boronic acid, a versatile amino group, and a property-enhancing fluorine atom makes it a powerful tool for advancing the frontiers of organic synthesis and medicinal chemistry. Proper understanding of its synthesis, reactivity, and handling will continue to facilitate innovation in these critical scientific fields.

References

-

Fisher Scientific. (2011). Safety Data Sheet: 4-Amino-3-fluorophenylboronic acid hydrochloride.

-

Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluorophenylboronic acid.

-

TCI AMERICA. (n.d.). Safety Data Sheet: 3-Fluorophenylboronic Acid.

-

Sigma-Aldrich. (2024). Safety Data Sheet.

-

BLD Pharm. (n.d.). (3-Amino-5-fluoro-2-(hydroxymethyl)phenyl)boronic acid.

-

BLD Pharm. (n.d.). This compound.

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.

-

Fisher Scientific. (2024). Safety Data Sheet: 3-Fluorophenylboronic acid.

-

Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. Chemistry – A European Journal.

-

Ishihara, K., et al. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES. Organic Syntheses.

-

Sigma-Aldrich. (n.d.). This compound.

-

ChemicalBook. (n.d.). 3-Amino-5-fluorophenylboronic acid.

-

Sigma-Aldrich. (n.d.). 4-Amino-3-fluorophenylboronic acid.

-

Thottathil, J. K., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.

-

Google Patents. (2015). Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

-

Piloto, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

-

Das, U., et al. (2020). Design and discovery of boronic acid drugs. PubMed.

-

Dakenchem. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.

-

Kumar, S., et al. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. RSC Publishing.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

Request PDF. (2025). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1150114-48-9|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Amino-5-fluorophenylboronic acid | 1150114-48-9 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sites.pitt.edu [sites.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The modern role of boron as a 'magic element' in biomedical science: chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of (3-Amino-5-fluorophenyl)boronic acid

Abstract

(3-Amino-5-fluorophenyl)boronic acid is a critical building block in contemporary drug discovery and materials science, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The strategic placement of the amino and fluoro groups on the phenylboronic acid scaffold imparts unique electronic properties and metabolic stability to derivative compounds, making it a sought-after intermediate in the synthesis of high-value molecules, including pharmaceuticals and organic electronics. This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the underlying chemical principles, practical experimental considerations, and a comparative assessment of the methodologies. We will explore both classical organometallic approaches and modern palladium-catalyzed borylation techniques, offering researchers a comprehensive resource for selecting and implementing the optimal synthesis strategy.

Introduction: The Strategic Importance of this compound

The utility of organoboron compounds, particularly arylboronic acids, has expanded dramatically since the advent of the Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal partners in complex molecule synthesis.[3]

This compound, specifically, offers a unique combination of functionalities:

-

The Boronic Acid Moiety: Serves as the reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures and other complex scaffolds.[1]

-

The Amino Group: Provides a site for further functionalization (e.g., amidation, alkylation) and can act as a hydrogen bond donor, influencing molecular recognition and binding affinity in biological systems.

-

The Fluoro Group: Acts as a bioisostere for a hydrogen atom, enhancing metabolic stability, modulating pKa, and improving membrane permeability of drug candidates. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

This trifecta of functional groups makes the title compound a valuable asset in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.[4][5] Consequently, the development of efficient, scalable, and robust synthetic routes is of paramount importance to the pharmaceutical and chemical industries.

Comparative Analysis of Synthetic Strategies

Two primary strategies dominate the synthesis of this compound: the classical lithiation-borylation of an aryl halide and the more contemporary palladium-catalyzed Miyaura borylation. Each approach has distinct advantages and operational challenges that must be weighed based on available starting materials, scale, and functional group tolerance requirements.

| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Route 1: Lithiation-Borylation | 3-Bromo-5-fluoroaniline | n-BuLi or s-BuLi, Trialkyl borate (e.g., B(OMe)₃, B(Oi-Pr)₃) | 40-60% | Utilizes common and inexpensive reagents. | Requires cryogenic temperatures (-78 °C); sensitive to moisture; potential for side reactions; may require amine protection.[6][7] |

| Route 2: Miyaura Borylation | 3-Bromo-5-fluoroaniline | Bis(pinacolato)diboron (B₂pin₂), Pd Catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | 70-90% | High functional group tolerance; milder reaction conditions; generally higher yields.[8][9] | Higher cost of palladium catalyst and diboron reagent; requires careful optimization of catalyst, ligand, and base.[10] |

Route 1: Synthesis via Lithiation-Borylation

This classical approach hinges on a halogen-metal exchange reaction, followed by trapping the resulting aryllithium species with an electrophilic boron source. The starting material of choice is typically 3-bromo-5-fluoroaniline due to the favorable reactivity of the carbon-bromine bond.

Mechanistic Rationale and Causality

The core of this method is the generation of a highly nucleophilic aryllithium intermediate. This is achieved by treating 3-bromo-5-fluoroaniline with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The low temperature is critical to prevent side reactions, such as deprotonation of the amine or reaction at other sites on the aromatic ring.

A key consideration is the acidic proton of the aniline's amino group. This proton will readily react with the organolithium reagent. While this consumes an equivalent of base, the resulting lithium anilide is often still sufficiently reactive for the subsequent halogen-metal exchange. However, for improved reproducibility and yield, in situ protection of the amine group, for instance with trimethylsilyl chloride (TMSCl), can be employed.[6]

Once the aryllithium species is formed, it is quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate. The highly electrophilic boron atom is attacked by the nucleophilic carbon of the aryllithium, forming a boronate complex. Acidic aqueous workup then hydrolyzes the boronate ester to yield the final this compound.

Visualizing the Lithiation-Borylation Pathway

Caption: Workflow for Lithiation-Borylation Synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-5-fluoroaniline (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.2 eq., typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change and/or precipitation may be observed. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) or by column chromatography to yield the pure boronic acid.

Route 2: Synthesis via Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile method for forming carbon-boron bonds.[8] It utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, offering significant advantages in terms of functional group tolerance and milder reaction conditions compared to the lithiation route.[11][12]

Mechanistic Rationale and Causality

The reaction proceeds via a catalytic cycle that is fundamental to many palladium cross-coupling reactions.[2]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of 3-bromo-5-fluoroaniline, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: A base (e.g., potassium acetate, KOAc) activates the bis(pinacolato)diboron (B₂pin₂), forming a more nucleophilic boronate species. This species then transmetalates with the Pd(II) complex, transferring the boryl group to the palladium center and displacing the halide.

-

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and boryl groups, undergoes reductive elimination. This step forms the desired carbon-boron bond in the product (as a pinacol ester) and regenerates the Pd(0) catalyst, allowing the cycle to continue.

The pinacol ester is a stable, easily handled intermediate that can be isolated or, more commonly, hydrolyzed directly to the boronic acid via acidic workup. The choice of ligand (e.g., dppf in PdCl₂(dppf)) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Visualizing the Miyaura Borylation Pathway

Caption: Workflow for Pd-Catalyzed Miyaura Borylation.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a Schlenk flask or reaction vial, add 3-bromo-5-fluoroaniline (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq.), potassium acetate (KOAc) (3.0 eq.), and the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (1-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed solvent, such as 1,4-dioxane or toluene (approx. 0.1-0.2 M concentration).

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Cooling & Filtration: Once the starting material is consumed, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Hydrolysis/Purification: The crude pinacol ester can be purified by column chromatography. Alternatively, it can be taken up in a solvent mixture (e.g., acetone/water), treated with an acid (e.g., HCl), and stirred until hydrolysis is complete to yield the boronic acid, which can then be isolated and purified as described in Route 1.

Conclusion and Recommendations

Both lithiation-borylation and Miyaura borylation are viable and proven methods for the synthesis of this compound.

-

The Lithiation-Borylation route is often favored in academic settings or for smaller-scale synthesis due to the low cost of reagents. However, its stringent requirements for anhydrous conditions and cryogenic temperatures make it less amenable to large-scale production.

-

The Miyaura Borylation route is the preferred method in industrial and drug development settings.[11] Its superior functional group tolerance, milder conditions, and typically higher yields outweigh the initial cost of the catalyst and diboron reagent, especially at scale.[9][12] The resulting pinacol ester is also more stable and easier to handle than the boronic acid itself, providing an additional advantage in multi-step syntheses.[6]

For researchers in drug development, the reliability, scalability, and high yield of the Miyaura borylation make it the strategically superior choice for producing this compound and its valuable derivatives.

References

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PMC. [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed borylation of aryl halides with pinacol borane. PubMed. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

-

Trice, S. L. J. (2014). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. ScholarlyCommons - University of Pennsylvania. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. PubMed. [Link]

-

Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation- Borylation in Synthesis. University of Bristol. [Link]

-

ResearchGate. (2008). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Retrieved from [Link]

-

Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. [Link]

-

Entrena, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Singh, G., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]

- Google Patents. (2015). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Yudin, A. K. (n.d.). Synthesis and applications of aminoboronic acids. University of Toronto. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Gaube, G., et al. (2024). Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. ChemRxiv. [Link]

-

Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Li, W., & Wang, S. (2014). Synthesis of biologically active boron-containing compounds. PMC - NIH. [Link]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

Singh, G., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

-

Chow, W. K., et al. (2013). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Publishing. [Link]

-

Balcells, D., et al. (2018). Iridium‐Catalyzed ortho‐Selective Borylation of Aromatic Amides Enabled by 5‐Trifluoromethylated Bipyridine Ligands. Portal de la Investigación. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 9. An improved system for the palladium-catalyzed borylation of aryl halides with pinacol borane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [repository.upenn.edu]

(3-Amino-5-fluorophenyl)boronic acid chemical properties

An In-Depth Technical Guide to (3-Amino-5-fluorophenyl)boronic acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organoboron compound of significant interest in medicinal chemistry and materials science. Its structure is distinguished by a phenyl ring substituted with three key functional groups: a boronic acid (-B(OH)2), an amino (-NH2) group, and a fluorine (-F) atom. This unique combination of functionalities imparts versatile reactivity and desirable physicochemical properties, establishing it as a valuable building block in modern synthetic chemistry. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[1][2] The amino group provides a nucleophilic site for further derivatization, such as amide bond formation, and the electron-withdrawing fluorine atom can modulate the electronic properties, reactivity, and metabolic stability of resulting molecules.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its handling, storage, and application in synthesis. This compound is typically a solid at room temperature. The properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1150114-48-9 | [4][5] |

| Molecular Formula | C₆H₇BFNO₂ | [6] |

| Molecular Weight | 154.94 g/mol | [7] |

| Appearance | White to light brown powder or solid | [8] |

| Melting Point | Data not consistently available for this specific isomer; related isomers like 3-aminophenylboronic acid have a melting point of ~225 °C and 3-fluorophenylboronic acid melts at 214-218 °C.[9] | N/A |

| Solubility | Soluble in water and alcohol. | N/A |

Synthesis and Reactivity

Synthetic Routes

The synthesis of substituted phenylboronic acids often involves a lithium-halogen exchange followed by reaction with a borate ester. For aminophenylboronic acids, the amino group typically requires protection prior to this sequence to prevent interference with the organolithium intermediate. A plausible synthetic pathway for this compound starts from a readily available precursor like 3-bromo-5-fluoroaniline.

A general, well-established procedure involves:

-

Protection of the Amine: The amino group of the starting material (e.g., 3-bromo-5-fluoroaniline) is protected. Silyl-based protecting groups are often employed as they are easily introduced and removed.[10]

-

Lithium-Halogen Exchange: The protected aryl bromide is treated with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) to generate an aryllithium intermediate.

-

Borylation: The aryllithium species is then quenched by an electrophilic boron source, typically trimethyl borate (B(OMe)3).

-

Deprotection and Hydrolysis: The reaction is worked up with an acidic solution, which hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the amine protecting group.[10][11]

This multi-step process, while common, requires careful control of anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediates.[11]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)–C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals and advanced materials.[12][13]

Mechanism: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[2]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative methodology for the coupling of this compound with an aryl bromide.

Objective: To synthesize 3'-Amino-5'-fluoro-[1,1'-biphenyl]-4-carbonitrile.

Reagents & Materials:

-

This compound (1.2 mmol)

-

4-Bromobenzonitrile (1.0 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon supply

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add 4-bromobenzonitrile, this compound, Pd(dppf)Cl₂, and K₂CO₃.

-

Causality: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is formed in situ and is the active catalyst.[12]

-

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen) three times. Add the degassed solvents (dioxane and water).

-

Causality: A solvent mixture like dioxane/water is common. Dioxane solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[13]

-

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Applications in Research and Development

The utility of this compound stems from its ability to introduce a synthetically versatile aminofluorophenyl motif into target molecules.

-

Medicinal Chemistry: Arylboronic acids are crucial intermediates in drug discovery.[14] The aminofluorophenyl scaffold is found in numerous biologically active compounds. The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa. The amino group serves as a handle for attaching the scaffold to other parts of a molecule or for tuning solubility.

-

Enzyme Inhibitors: Boronic acids themselves can act as enzyme inhibitors, particularly for serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[15] 3-Aminophenylboronic acid is a known inhibitor of β-lactamases, enzymes that confer bacterial resistance to antibiotics.

-

Materials Science and Sensors: The ability of boronic acids to reversibly bind with diols makes them ideal for developing sensors for saccharides and other glycosylated biomolecules.[15] The amino group on the phenyl ring facilitates immobilization onto surfaces, such as gold electrodes, for sensor construction.

Safety and Handling

As with all laboratory chemicals, this compound and its related compounds must be handled with appropriate care.

-

Hazard Identification: This class of compounds is typically classified as causing skin irritation and serious eye irritation.[16] It may also be harmful if swallowed.[17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[16][19]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16][19] Some boronic acids are moisture-sensitive and should be stored under an inert atmosphere.[19]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[19][20]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[17][20]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[16][20]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[17]

-

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its strategic placement of amino, fluoro, and boronic acid groups provides a powerful tool for constructing complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. Its applications span from the core of pharmaceutical development to the design of innovative chemical sensors, making a thorough understanding of its properties and reactivity essential for researchers in the chemical sciences.

References

- TCI AMERICA. (n.d.). Safety Data Sheet: 3-Fluorophenylboronic Acid.

- BLD Pharm. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-Amino-3-fluorophenylboronic acid hydrochloride.

- Fisher Scientific. (2011). Safety Data Sheet: 4-Amino-3-fluorophenylboronic acid hydrochloride.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluorophenylboronic acid.

- Fisher Scientific. (2024). Safety Data Sheet: 3-Fluorophenylboronic acid.

- Sigma-Aldrich. (2025). Safety Data Sheet: Phenylboronic acid.

- Sigma-Aldrich. (n.d.). This compound.

- ChemicalBook. (n.d.). 3-Amino-5-fluorophenylboronic acid | 1150114-48-9.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

- ChemicalBook. (n.d.). 3-Amino-4-fluorophenylboronic acid, pinacol ester CAS#: 1003575-43-6.

- ChemicalBook. (2025). 3-Fluorophenylboronic acid | 768-35-4.

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50).

-

Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., & James, T. D. (2013). Molecular recognition with boronic acids—applications in chemical biology. Chemical Society Reviews, 42(24), 9478-9499. [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES: N-BENZYL-4-PHENYLBUTYRAMIDE. Organic Syntheses, 79, 176. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

- Gam, J., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(45), 8267-8269.

- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2977. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Gam, J., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Archive. Retrieved from [Link]

- TCI America. (n.d.). 3-Aminophenylboronic Acid Monohydrate.

- BLD Pharm. (n.d.). (3-Amino-5-fluoro-2-(hydroxymethyl)phenyl)boronic acid.

-

PubChem. (n.d.). 3-Aminophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-fluorophenylboronic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2015). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 48(9), 2495–2506. [Link]

- Chem-Impex. (n.d.). 3-Fluorophenylboronic acid.

-

Pi-Fong, J., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2609. [Link]

- Thermo Scientific Chemicals. (n.d.). 3-Amino-4-fluorophenylboronic acid, 97%.

- Sigma-Aldrich. (n.d.). 3-Aminophenylboronic acid.

- Sigma-Aldrich. (n.d.). (4-Amino-3-fluorophenyl)boronic acid.

- Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid.

- Sigma-Aldrich. (n.d.). 3-Fluorophenylboronic acid.

- ChemScene. (n.d.). (3-Fluoro-5-methylphenyl)boronic acid.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 1150114-48-9|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Amino-5-fluorophenylboronic acid | 1150114-48-9 [amp.chemicalbook.com]

- 6. This compound [sigmaaldrich.com]

- 7. (4-Amino-3-fluorophenyl)boronic acid | 494752-42-0 [sigmaaldrich.com]

- 8. 445290010 [thermofisher.com]

- 9. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. sites.pitt.edu [sites.pitt.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (3-Amino-5-fluorophenyl)boronic acid

Abstract

(3-Amino-5-fluorophenyl)boronic acid is a key building block in medicinal chemistry and drug discovery, valued for its role in forming stable covalent bonds and its utility in structure-activity relationship studies.[1][2][3] A critical, yet often overlooked, parameter in its application is its solubility, which profoundly impacts reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the core principles governing the solubility of this compound, synthesizes available data, and presents a robust, field-proven protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this versatile reagent.

Introduction: The Significance of this compound in Modern Drug Discovery

Boronic acids have emerged as "magic elements" in biomedical science, with five FDA-approved drugs containing this moiety, a testament to their therapeutic potential.[4] this compound, a member of this important class, offers a unique combination of functionalities. The boronic acid group can form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems. The amino group provides a site for further chemical modification, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[5]

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of its effective application. Poor solubility can lead to challenges in reaction setup, inaccurate concentration measurements, and difficulties in purification and formulation. This guide aims to provide both the theoretical framework and the practical tools necessary to master the solubility characteristics of this compound.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the following parameters are key to understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₇BFNO₂ | [6] |

| Molecular Weight | 154.93 g/mol | [6] |

| pKa (Predicted) | 7.47 ± 0.10 | [6] |

| Appearance | Off-white to light yellow solid | [6] |

| Storage Temperature | 2-8°C (protect from light) | [6] |

The predicted pKa of 7.47 is of particular importance.[6] It suggests that the acidity of the boronic acid is influenced by the electron-withdrawing fluorine and the electron-donating amino group. This pKa value indicates that the compound's charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.

Solubility Profile: A Multi-faceted Perspective

While specific quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, we can infer its likely behavior based on data for analogous compounds and general principles.

Aqueous Solubility

The presence of both an acidic boronic acid group and a basic amino group makes the aqueous solubility of this compound highly pH-dependent. At pH values significantly below the pKa of the amino group and the boronic acid, the compound will exist predominantly as a positively charged ammonium salt, which is expected to have higher aqueous solubility. Conversely, at pH values above the pKa of the boronic acid, it will exist as a negatively charged boronate species, also enhancing solubility. The lowest aqueous solubility is anticipated to be around the isoelectric point.

Organic Solvent Solubility

Based on available information for similar compounds, this compound is known to be soluble in polar organic solvents such as:

Its solubility in less polar solvents like ethers (e.g., diethyl ether, THF) and hydrocarbons (e.g., hexanes) is expected to be significantly lower. This is a common characteristic of aminophenylboronic acids.

It is crucial to note that boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[9][10] The formation of boroxines can complicate solubility measurements as they often have different solubility profiles than the parent boronic acid.

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

Given the limited availability of precise solubility data, an empirical determination is often necessary. The following is a detailed protocol based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[11][12] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, buffered solutions at various pHs, ethanol, methanol, DMSO, acetone, acetonitrile, tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a constant temperature environment (e.g., 25°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[12]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter. This is a critical step to remove any undissolved microparticles.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the saturated solution and should be reported in units such as mg/mL or mol/L at the specified temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Process: Workflow and Structure

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Key properties influencing solubility.

Caption: Shake-flask solubility determination workflow.

Conclusion: Empowering Research through Foundational Knowledge

While a comprehensive public database for the solubility of this compound remains to be fully established, a thorough understanding of its physicochemical properties and the principles governing its solubility provides a strong foundation for its effective use. By employing robust experimental protocols, such as the shake-flask method detailed herein, researchers can confidently and accurately determine the solubility of this vital compound in their specific systems. This foundational knowledge is paramount for accelerating drug discovery and development programs that rely on the unique chemical attributes of this compound.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- (3-aminophenyl)boronic acid - ChemBK. (2024, April 10).

- 3-Aminophenylboronic acid monohydrate | 206658-89-1 - ChemicalBook. (2025, July 4).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- solubility experimental methods.pptx - Slideshare. (n.d.).

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020, August 13). Journal of Chemical & Engineering Data.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).

- 3-Amino-5-fluorophenylboronic acid | 1150114-48-9 - ChemicalBook. (n.d.).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).

- Design and discovery of boronic acid drugs - PubMed. (2020, June 1).

- The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. (2021, December 16).

- The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. (2026, January 8).

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The modern role of boron as a 'magic element' in biomedical science: chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Amino-5-fluorophenylboronic acid | 1150114-48-9 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Stability and Storage of (3-Amino-5-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-5-fluorophenyl)boronic acid is a critical building block in contemporary medicinal chemistry and materials science, prized for its utility in Suzuki-Miyaura cross-coupling reactions and as a component in the synthesis of complex molecules.[1] However, the inherent chemical liabilities of the boronic acid functional group necessitate a thorough understanding of its stability to ensure the integrity of starting materials, the reproducibility of synthetic outcomes, and the quality of final products. This guide provides a comprehensive overview of the factors governing the stability of this compound, detailing its principal degradation pathways and offering evidence-based protocols for its optimal storage and handling.

Introduction: The Double-Edged Sword of Reactivity

The synthetic utility of this compound stems from the unique electronic nature of its boronic acid moiety. This functional group's capacity to undergo transmetalation with palladium catalysts is the linchpin of its role in carbon-carbon bond formation. However, the very properties that make it a valuable reagent also render it susceptible to degradation under common laboratory conditions. Understanding and mitigating these degradation pathways is paramount for any researcher employing this compound. This guide will deconstruct the key stability challenges and provide actionable strategies to preserve the compound's integrity.

The Chemistry of Instability: Primary Degradation Pathways

The stability of this compound is primarily challenged by two chemical processes: protodeboronation and oxidation. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the phenyl ring modulates the reactivity of the C-B bond, influencing its susceptibility to these degradation routes.

Protodeboronation: The Hydrolytic Cleavage of the Carbon-Boron Bond

Protodeboronation is a hydrolytic process wherein the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[2] For this compound, this results in the formation of 3-fluoroaniline and boric acid, compromising the purity and utility of the reagent.

Several factors can influence the rate of protodeboronation:

-

pH: The rate of protodeboronation is highly pH-dependent. Both acidic and basic conditions can catalyze the reaction.[2] The reactivity of some arylboronic acids is highest when the pH is near the pKa of the compound.

-

Aqueous Environments: The presence of water is a prerequisite for this hydrolytic degradation. Therefore, exposure to moisture, whether from atmospheric humidity or in aqueous solvent systems, will accelerate protodeboronation.[2]

-

Temperature: Elevated temperatures can increase the rate of most chemical reactions, including protodeboronation.

The fluorine substituent at the 5-position, being electron-withdrawing, increases the Lewis acidity of the boron atom.[3] This can enhance the rate of nucleophilic attack by water or hydroxide ions, potentially increasing the susceptibility to protodeboronation under certain conditions. Conversely, the electron-donating amino group at the 3-position may have a counteracting effect. The interplay of these substituents creates a unique electronic environment that dictates the overall stability of the molecule.

Oxidation: Conversion to the Corresponding Phenol

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol. In the case of this compound, this degradation pathway leads to the formation of 3-amino-5-fluorophenol. This oxidative degradation can be promoted by:

-

Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation.

-

Oxidizing Agents: The presence of stronger oxidizing agents, such as peroxides that can form in certain solvents like THF or diethyl ether, will significantly accelerate this degradation.[2]

-

Light: Photolytic conditions, particularly exposure to UV light, can also promote oxidative degradation.[2]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term stability and reliability of this compound, the following storage and handling protocols are strongly recommended.

Optimal Storage Conditions

The primary goal of proper storage is to minimize exposure to moisture, oxygen, light, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of all degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen and moisture. |

| Container | Use a tightly sealed, opaque container. | Prevents ingress of moisture and air, and protects from light. |

| Location | Store in a dry, dark, and well-ventilated place. | Protects from humidity and light, and ensures a safe storage environment.[4] |

Table 1: Summary of Recommended Storage Conditions

Many suppliers ship boronic acids at ambient temperature, which is generally acceptable for short transit times. However, for long-term storage, adherence to the refrigerated and inert conditions outlined above is critical to preserving the compound's purity.

Best Practices for Handling

Proper handling techniques are crucial to prevent degradation during use.

-

Inert Atmosphere: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas.

-

Minimize Exposure: Only remove the amount of material needed for the immediate experiment from the main container. Avoid returning unused material to the stock bottle.

-

Solvent Selection: When preparing solutions, use dry (anhydrous) aprotic solvents if the subsequent reaction chemistry allows. If aqueous solutions are necessary, they should be prepared fresh immediately before use.[2]

-

Solvent Purity: Ensure that solvents are free from peroxides, especially ethers like THF and dioxane.

Experimental Workflow: Stability Assessment

To empirically determine the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Protocol for a Forced Degradation Study

-